Methyl 4-bromo-2-cyano-5-fluorobenzoate
Overview
Description
Methyl 4-bromo-2-cyano-5-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-cyano-5-fluorobenzoate typically involves the esterification of 4-bromo-2-cyano-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 4-bromo-2-cyano-5-fluorobenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique substituents.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-cyano-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and fluorine groups enhances its binding affinity and specificity towards these targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
- Methyl 4-bromo-2-fluorobenzoate
- Methyl 4-bromo-2-cyano-5-chlorobenzoate
- Methyl 4-bromo-2-cyano-5-methylbenzoate
Comparison: Methyl 4-bromo-2-cyano-5-fluorobenzoate is unique due to the presence of both cyano and fluorine groups, which impart distinct electronic properties and reactivity. Compared to its analogs, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability in oxidative conditions.
Biological Activity
Methyl 4-bromo-2-cyano-5-fluorobenzoate is an organic compound characterized by its unique structure, which includes a bromine atom, a cyano group, and a fluorine atom attached to a benzoate framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
This compound has the molecular formula and a molecular weight of approximately 246.06 g/mol. The presence of halogen atoms (bromine and fluorine) along with the cyano group enhances its reactivity and interaction capabilities with biological targets.
Mechanism of Action:
- Enzyme Interaction: The compound may interact with various enzymes, modulating their activity through binding interactions. The cyano and fluorine groups can enhance binding affinity due to their electronegative nature, which facilitates stronger interactions with active sites on enzymes or receptors.
- Target Pathways: It is hypothesized that this compound may inhibit or activate specific biochemical pathways, contributing to its potential therapeutic effects in disease contexts such as cancer.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Halogenated benzoates are known for their antibacterial and antifungal properties, which can be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
Anticancer Potential
The anticancer properties of this compound are under investigation, with preliminary studies suggesting that it may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms. The structural features of this compound may play a critical role in its efficacy against different cancer cell lines.
Study on Antimicrobial Activity
A study conducted on structurally similar compounds demonstrated that halogenated benzoates, including derivatives of this compound, exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | E. coli |
Methyl 4-bromo-2-cyano-5-fluoroacetate | 16 | S. aureus |
Methyl 3-bromo-4-cyano-benzoate | 64 | P. aeruginosa |
This table illustrates the comparative effectiveness of these compounds against various bacterial strains.
Research on Anticancer Activity
In another study focusing on the anticancer effects, this compound was tested against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 15 | Induction of apoptosis |
A549 | 20 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound has promising potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .
Properties
IUPAC Name |
methyl 4-bromo-2-cyano-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-8(11)7(10)2-5(6)4-12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTOTUFWYUTSOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.